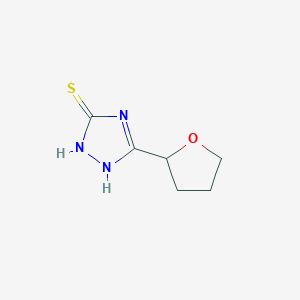

![molecular formula C29H22N2O4 B2737699 3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide CAS No. 887892-15-1](/img/structure/B2737699.png)

3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzofuran compounds are ubiquitous in nature and have been extensively studied due to their chemotherapeutic and physiological properties . The compound “3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide” is a benzofuran derivative. Benzofuran derivatives have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves a synthetic sequence of 8-aminoquinoline directed C–H arylations followed by transamidations . For the directed C–H arylations, Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency .Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by a benzofuran scaffold, which is a fundamental structural unit in many biologically active natural and synthetic heterocycles . The positions of the benzofuran ring are numbered starting from the heteroatom .Chemical Reactions Analysis

Benzofuran derivatives have been found to undergo various chemical reactions. For instance, catalytic protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Aplicaciones Científicas De Investigación

Neuroprotective and Antioxidant Effects

Benzofuran derivatives have been studied for their neuroprotective and antioxidant activities. Cho et al. (2015) synthesized novel benzofuran-2-carboxamide derivatives and evaluated their neuroprotective and antioxidant activities. Among the derivatives, specific compounds exhibited considerable protection against NMDA-induced excitotoxic neuronal cell damage and showed potent ROS scavenging and antioxidant activities. This suggests the potential of benzofuran derivatives in neuroprotection and oxidative stress mitigation (Cho et al., 2015).

Anti-inflammatory Properties

In the realm of anti-inflammatory research, certain benzofuran and benzothiophene derivatives have been identified as inhibitors of cell adhesion molecules like E-selectin, ICAM-1, and VCAM-1. These molecules play a crucial role in the inflammatory process, and their inhibition suggests a promising pathway for anti-inflammatory therapies. Boschelli et al. (1995) extended their findings on alkoxylbenzo[b]thiophene-2-carboxamides to benzofurans and other heterocyclic analogs, demonstrating the compounds' effectiveness in reducing inflammation (Boschelli et al., 1995).

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives have also been a subject of investigation. Aswathanarayanappa et al. (2012) synthesized biphenyl-containing benzofuran derivatives and evaluated their antimicrobial activities. The study found that functionalization at the carbonyl carbon and substitution at the biphenyl ring significantly influenced the compounds' antimicrobial activities, highlighting the structure-activity relationship in these compounds (Aswathanarayanappa et al., 2012).

Direcciones Futuras

Benzofuran derivatives, including “3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide”, have promising potential in drug development and discovery . They are being extensively studied for their chemotherapeutic and physiological properties . Future research will likely focus on further understanding their mechanisms of action and optimizing their synthesis for potential therapeutic applications .

Propiedades

IUPAC Name |

N-(2-methoxyphenyl)-3-[(4-phenylbenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22N2O4/c1-34-25-14-8-6-12-23(25)30-29(33)27-26(22-11-5-7-13-24(22)35-27)31-28(32)21-17-15-20(16-18-21)19-9-3-2-4-10-19/h2-18H,1H3,(H,30,33)(H,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRLRULASDEVPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

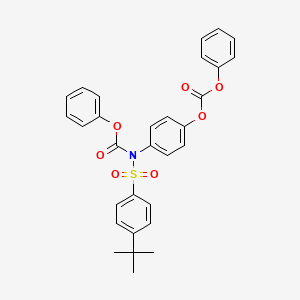

![(4-Methyl-1,3-thiazol-5-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2737616.png)

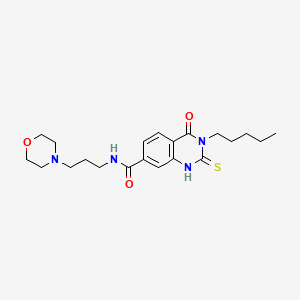

![methyl 6-acetyl-2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2737617.png)

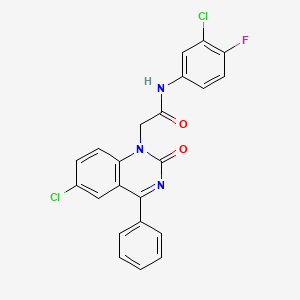

![2-(2,4-difluorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2737620.png)

![N-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}prop-2-enamide](/img/structure/B2737622.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2737626.png)

![2-[(4-benzylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2737629.png)

![N-cyclohexyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2737633.png)

![7-(Azetidin-3-yl)-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine;trihydrochloride](/img/structure/B2737638.png)